molecular formula C17H15NO4S2 B11267951 Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

Cat. No.: B11267951
M. Wt: 361.4 g/mol
InChI Key: LRIQNPPJLNKQTP-UHFFFAOYSA-N
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Description

Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the benzylsulfamoyl group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or a potential therapeutic agent.

    Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Methyl 3-(sulfamoyl)-1-benzothiophene-2-carboxylate
  • Methyl 3-(benzylsulfamoyl)-1-benzofuran-2-carboxylate
  • Methyl 3-(benzylsulfamoyl)-1-benzothiazole-2-carboxylate

Comparison: Methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the benzylsulfamoyl group and the benzothiophene core. This combination imparts distinct chemical properties and potential biological activities compared to its analogs. For instance, the benzothiophene ring may offer different electronic and steric effects compared to benzofuran or benzothiazole rings, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H15NO4S2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H15NO4S2/c1-22-17(19)15-16(13-9-5-6-10-14(13)23-15)24(20,21)18-11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3

InChI Key

LRIQNPPJLNKQTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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